N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide
Description
N'-[2-(Furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(Furan-2-yl)methyl]ethanediamide is a structurally complex molecule featuring two furan rings, a 4-methylbenzenesulfonyl (tosyl) group, and an ethanediamide linker. The furan moieties contribute π-electron-rich aromaticity, while the tosyl group enhances stability and influences electrophilic reactivity. This compound’s synthesis likely involves tosyl protection, nucleophilic substitution, and amide coupling steps, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-14-6-8-16(9-7-14)29(25,26)18(17-5-3-11-28-17)13-22-20(24)19(23)21-12-15-4-2-10-27-15/h2-11,18H,12-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIURGQHRZOVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered interest for its potential biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and relevant research findings.
The precise mechanism of action for this compound remains largely unexplored. However, similar compounds have demonstrated various biological activities through interactions with specific molecular targets, such as enzymes or receptors. Potential mechanisms include:
- Enzyme Inhibition : The sulfonamide group may act as an electrophile, interacting with nucleophilic sites on proteins or enzymes.
- Hydrogen Bonding : The furan rings can participate in π-π stacking interactions or hydrogen bonding, stabilizing the binding to targets.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-methylethanediamide | Contains a fluorobenzenesulfonyl group | Fluorine substitution may enhance biological activity |
| 3-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide | Incorporates a chloro substituent | Chlorine may affect solubility and reactivity |
| N-[2-(furan-3-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N-propylethanediamide | Different position of furan substitution | Positioning affects electronic properties |
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
-
Inhibitory Studies : Analogous compounds have been screened for their inhibitory effects on key enzymes involved in disease processes. For example, derivatives targeting SARS-CoV-2 main protease have shown promising IC50 values, suggesting a pathway for further exploration in antiviral drug development .
Compound IC50 (μM) Biological Target F8-B6 1.57 SARS-CoV-2 Mpro F8-S43 10.76 SARS-CoV-2 Mpro
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-Furyl)ethyl}-N′-(2-Methoxybenzyl)ethanediamide (Compound A)
- Key Differences : Replaces the 4-methylbenzenesulfonyl group with a 4-chlorobenzenesulfonyl moiety and substitutes the furfurylmethyl group with a 2-methoxybenzyl group.
- The 2-methoxybenzyl group introduces steric bulk and additional hydrogen-bonding capacity compared to the furfurylmethyl group .
N-({3-[(4-Fluoro-2-Methylphenyl)sulfonyl]-1,3-Oxazinan-2-yl}methyl)-N′-(2-Methoxybenzyl)ethanediamide (Compound B)
- Key Differences : Incorporates a 4-fluoro-2-methylphenylsulfonyl group and a 1,3-oxazinan-2-ylmethyl substituent.
- Impact : The fluorine atom and methyl group on the sulfonyl ring modulate lipophilicity and metabolic stability. The oxazinan ring introduces rigidity, which may restrict conformational flexibility compared to the ethanediamide linker .
Functional Analogues with Furan and Sulfonamide Motifs
Ranitidine Hydrochloride
- Structure: (Z)-N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-N'-methyl-2-nitroethene-1,1-diamine hydrochloride.
- Comparison : Shares a furan-methylamine core and sulfonamide-like sulfanyl group but lacks the ethanediamide linker. Ranitidine’s histamine H2-receptor antagonism highlights how furan and sulfonamide groups can be leveraged for biological activity, though the target compound’s ethanediamide may confer distinct pharmacodynamic properties .
Physicochemical and Pharmacological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
